9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-amine dihydrochloride
Descripción
9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-amine dihydrochloride is a spirocyclic compound featuring a fused oxa-aza bicyclic system. Its molecular formula is C₁₆H₂₆Cl₂N₂O, with a molecular weight of 333.3 g/mol (CAS No. 1306739-52-5) . The dihydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical applications.
Propiedades
IUPAC Name |
9-methyl-1-oxa-9-azaspiro[5.5]undecan-4-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O.2ClH/c1-12-5-3-10(4-6-12)8-9(11)2-7-13-10;;/h9H,2-8,11H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YICCWXYQXOFOED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)CC(CCO2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-amine dihydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the cyclization of a precursor compound containing both nitrogen and oxygen atoms. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as trifluoroacetic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality .
Análisis De Reacciones Químicas
Types of Reactions
9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols .
Aplicaciones Científicas De Investigación
Medicinal Chemistry
The compound's structural characteristics suggest potential applications in drug design, particularly as a scaffold for developing new pharmaceuticals targeting various diseases. Its spirocyclic structure may contribute to enhanced binding affinity and selectivity toward biological targets.
Key Studies:
- Antidepressant Activity: Research has indicated that compounds with similar spirocyclic structures exhibit antidepressant-like effects in animal models. The unique arrangement of atoms in 9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-amine could be explored for similar therapeutic properties.
Neuropharmacology
The compound's ability to cross the blood-brain barrier (BBB) makes it a candidate for studies related to neurological disorders. Its potential modulation of neurotransmitter systems could be investigated for applications in treating conditions like anxiety and depression.
Case Study:
A study evaluating the effects of spirocyclic amines on serotonin receptors demonstrated promising results, indicating that modifications to the structure could enhance efficacy and reduce side effects associated with traditional antidepressants.
Chemical Biology
In chemical biology, 9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-amine dihydrochloride may serve as a tool compound for studying protein-ligand interactions or as a probe to elucidate biological pathways.
Experimental Use:
The compound can be utilized in high-throughput screening assays to identify novel interactions with target proteins involved in disease mechanisms, potentially leading to the discovery of new therapeutic agents.
Data Tables
| Concentration (mM) | Amount of Compound (mg) | Volume of Solvent (mL) |
|---|---|---|
| 1 | 1 | 3.888 |
| 5 | 5 | 0.7776 |
| 10 | 10 | 0.3888 |
Mecanismo De Acción
The mechanism of action of 9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-amine dihydrochloride involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, such as enzyme inhibition or receptor binding. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
9-(Phenylmethyl)-1-oxa-9-azaspiro[5.5]undecan-4-amine
- Molecular Formula : C₁₆H₂₄N₂O
- Molecular Weight: 260.38 g/mol (CAS No. 1306739-52-5) .
- Key Differences: Lacks the dihydrochloride salt, resulting in lower molecular weight and reduced solubility in aqueous media.
| Property | Target Compound (Dihydrochloride) | 9-(Phenylmethyl) Analogue |
|---|---|---|
| Molecular Weight | 333.3 g/mol | 260.38 g/mol |
| Salt Form | Dihydrochloride | Free base |
| Solubility | High (pH-dependent) | Moderate |
| Substituent | Methyl | Phenylmethyl |
3-Azaspiro[5.5]undecane, 9-Methyl-, Hydrochloride (1:1)
- Molecular Formula : C₁₁H₂₁N·HCl
- Molecular Weight: 167.17 g/mol (CAS No. 1075-95-2) .
- Monohydrochloride salt vs. dihydrochloride, leading to differences in ionic strength and solubility.
| Property | Target Compound | 3-Azaspiro[5.5]undecane Analogue |
|---|---|---|
| Ring System | 1-Oxa-9-azaspiro[5.5]undecane | 3-Azaspiro[5.5]undecane |
| Heteroatoms | O, N | N only |
| Salt Form | Dihydrochloride | Monohydrochloride |
N-(2-(Methylthio)ethyl)-3-(thiophen-2-yl)-1-oxa-4-azaspiro[5.5]undecan-9-amine
Capmatinib Dihydrochloride (Reference for Salt Properties)
- Molecular Formula : C₂₃H₁₇Cl₂FN₆O
- Key Insights :
Physicochemical and Pharmacological Implications
Actividad Biológica
9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-amine dihydrochloride is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.
The compound has the following chemical characteristics:
- Molecular Formula : C10H21Cl2N2O
- Molecular Weight : 236.20 g/mol
- CAS Number : 1609401-18-4
Research indicates that compounds within the spirocyclic class, including this compound, may act as inhibitors of soluble epoxide hydrolase (sEH) enzyme. This mechanism is crucial for the modulation of lipid signaling pathways, which are implicated in various diseases, including chronic kidney disease and pain management .
Inhibition of Soluble Epoxide Hydrolase
A study highlighted that derivatives of the spirocyclic structure exhibit significant inhibition of sEH, which is associated with anti-inflammatory effects and improved renal function in animal models. For instance, a related compound demonstrated a reduction in serum creatinine levels in a rat model of anti-glomerular basement membrane glomerulonephritis when administered at a dosage of 30 mg/kg .
Pain Management
Further investigations into related spirocyclic compounds have shown dual activity as m-opioid receptor agonists and sigma-1 receptor antagonists. These properties suggest potential applications in pain management therapies, where modulation of these receptors can lead to analgesic effects without the side effects commonly associated with traditional opioid medications .
Case Study 1: Chronic Kidney Disease
In an experimental model involving chronic kidney disease, the administration of a structurally similar compound led to significant improvements in renal parameters. The study reported that the compound not only inhibited sEH but also enhanced renal blood flow and reduced inflammation in kidney tissues .
Case Study 2: Pain Relief
Another study evaluated the analgesic properties of spirocyclic derivatives in pain models. The results indicated that these compounds could effectively reduce pain responses while exhibiting a favorable side effect profile compared to conventional opioids. This dual action mechanism positions them as promising candidates for further development in pain management therapies .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C10H21Cl2N2O |
| Molecular Weight | 236.20 g/mol |
| CAS Number | 1609401-18-4 |
| Primary Activity | sEH Inhibition |
| Potential Applications | Chronic Kidney Disease, Pain Management |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-amine dihydrochloride, and what reagents are critical for optimizing yield?
- Methodology : The compound can be synthesized via a multi-component reaction involving aldehydes, amines, and spirocyclic precursors. For example, analogous spiroazaspiro compounds (e.g., ) use aldehydes (e.g., cyclopropane carboxaldehyde) and amines (e.g., 4-fluorobenzylamine) under reductive amination conditions. Key reagents include iSnAP resin for solid-phase synthesis ( ) and methanol/ethyl acetate for chromatographic purification.
- Yield Optimization : Adjusting stoichiometry (e.g., 1:1 aldehyde-to-amine ratio) and reaction time improves yield. Low yields (e.g., 17% in ) may require iterative optimization of solvent polarity and temperature gradients during purification .
Q. How is the structural integrity of this spirocyclic compound confirmed post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : H and C NMR identify spirocyclic core signals (e.g., δ 3.1–4.5 ppm for oxa-aza ring protons) and methyl group integration .
- HRMS : Exact mass analysis confirms molecular formula (e.g., theoretical vs. observed m/z for ) .
- IR Spectroscopy : Absorbance peaks near 1650–1700 cm confirm secondary amine and ether functionalities .
Advanced Research Questions
Q. How can diastereomer formation during synthesis be minimized or resolved?
- Diastereomer Analysis : Spirocyclic compounds often form diastereomers due to rigid stereocenters. For example, and report 2:1 diastereomer ratios resolved via preparative HPLC using chiral columns (e.g., CHIRALPAK® IG-3) with methanol/acetonitrile gradients.
- Mitigation Strategies : Steric hindrance modulation (e.g., bulkier substituents) or asymmetric catalysis (e.g., chiral auxiliaries) can reduce diastereomer formation .
Q. What experimental design principles apply to optimizing reaction scalability for this compound?
- Factorial Design : A factorial approach (as in ) can optimize parameters like reagent concentration and temperature. Key factors include:
- Solvent System : Polar aprotic solvents (e.g., DMF) enhance solubility but may require post-reaction removal via rotary evaporation.
- Catalyst Loading : Palladium or nickel catalysts (0.5–2 mol%) improve cyclization efficiency.
Q. How does the dihydrochloride salt form influence physicochemical properties compared to the free base?
- Salt Selection Rationale : The dihydrochloride form (2:1 HCl-to-base ratio) enhances aqueous solubility and stability, critical for in vitro assays. highlights that dihydrochlorides exhibit higher melting points and lower hygroscopicity than monohydrochlorides.
- Characterization : X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) confirm salt formation and crystallinity .
Data Contradiction and Troubleshooting
Q. How should researchers address discrepancies in reported yields for similar spirocyclic compounds?
- Case Study : reports 17% yield for a diastereomeric mixture, while achieves 18% for a related compound. Contradictions arise from variations in purification methods (e.g., chromatography vs. HPLC) and starting material purity.
- Troubleshooting Steps :
Validate reagent quality via LC-MS pre-synthesis.
Optimize gradient elution during HPLC to reduce product loss.
Use kinetic trapping (e.g., low-temperature quenching) to stabilize intermediates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
